molecular formula C9H17NO2 B065134 (R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran CAS No. 183540-38-7

(R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran

Cat. No. B065134
CAS RN: 183540-38-7
M. Wt: 171.24 g/mol
InChI Key: JCZDMBKPCOKANB-VEDVMXKPSA-N
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Description

(R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran, also known as R-PTP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a chiral pyran derivative that has been synthesized using several methods. R-PTP has been found to exhibit various physiological and biochemical effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of (R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran is not fully understood. However, it has been suggested that (R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran may act by binding to the active site of enzymes, thereby inhibiting their activity. This mechanism of action has been supported by several studies that have shown (R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran to exhibit potent inhibitory activity against various enzymes.
Biochemical and Physiological Effects
(R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran has been found to exhibit various biochemical and physiological effects. Studies have shown that (R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran can inhibit the activity of several enzymes, including proteases and kinases, which are involved in various cellular processes. Additionally, (R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran has been found to exhibit anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

(R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized using several methods. Additionally, (R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran exhibits high enantiomeric purity, making it a useful tool for studying chiral compounds. However, (R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of (R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran. One potential direction is the development of new drugs based on (R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran. Additionally, further studies are needed to fully understand the mechanism of action of (R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran and its potential applications in various fields. Finally, studies are needed to determine the safety and toxicity of (R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran, which will be important for its potential use in clinical applications.

Scientific Research Applications

(R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of drug discovery. (R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran has been found to exhibit potent inhibitory activity against several enzymes, including proteases and kinases, making it a potential candidate for the development of new drugs.

properties

IUPAC Name

(3R)-3-(oxan-2-yloxy)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-6-11-9(3-1)12-8-4-5-10-7-8/h8-10H,1-7H2/t8-,9?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZDMBKPCOKANB-VEDVMXKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OC2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCOC(C1)O[C@@H]2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Into a 250 mL round bottom flask was placed a solution of benzyl 3-(tetrahydro-2H-pyran-2-yloxy)pyrrolidine-1-carboxylate (15 g, 44.26 mmol) and Pd/C (2.3 g) in CH3OH (absolute) (100 mL). Hydrogen gas was bubbled. The resulting solution was allowed to react, with stirring, for 2 hours while the temperature was maintained at room temperature. A filtration was performed. The filtrate was concentrated by evaporation under vacuum using a rotary evaporator. This resulted in 5.6 g (67%) of 3-(tetrahydro-2H-pyran-2-yloxy)pyrrolidine as a yellow liquid.
Name
benzyl 3-(tetrahydro-2H-pyran-2-yloxy)pyrrolidine-1-carboxylate
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.3 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

Name
c1ccc(CN2CCC(OC3CCCCO3)C2)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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